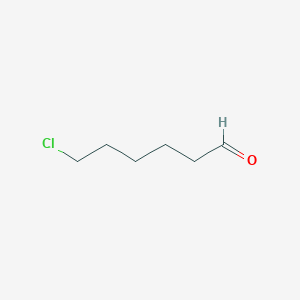

6-Chlorohexanal

Descripción

Overview of 6-Chlorohexanal as a Key Chemical Entity

This compound is a bifunctional organic molecule with the chemical formula C₆H₁₁ClO. nih.govguidechem.com It belongs to the family of halogenated aldehydes, characterized by a six-carbon chain with a chlorine atom at the C-6 position and an aldehyde functional group at the C-1 position. This unique structure, featuring two reactive sites, makes it a valuable intermediate in a variety of organic syntheses. The presence of both an alkyl halide and an aldehyde allows for a diverse range of chemical transformations, enabling the construction of more complex molecular architectures.

Research Significance and Context in Organic Chemistry

The significance of this compound in organic chemistry lies in its versatility as a building block. The aldehyde group can participate in a wide array of reactions, including nucleophilic additions, reductions, and oxidations, while the chloro- group is susceptible to nucleophilic substitution. This dual reactivity allows for the sequential or simultaneous introduction of different functional groups, making it a key precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, it is a known precursor for the synthesis of 4-(2-(6-substituted-hexylidene) hydrazinyl)benzonitrile derivatives. google.com

Historical Perspective of this compound Research

While a detailed historical timeline of this compound research is not extensively documented in readily available literature, its use as a synthetic intermediate is linked to the broader development of organic synthesis methodologies. The preparation of its precursor, 6-chloro-1-hexanol (B31631), has been established for a considerable time, with early methods involving the reaction of 1,6-hexanediol (B165255) with hydrochloric acid. chemicalbook.comorgsyn.org The subsequent oxidation of this alcohol to the corresponding aldehyde, this compound, has been achieved through various methods, including the use of modern oxidizing agents. A notable development includes a method patented in China which describes the synthesis of this compound via the oxidation of 6-chloro-1-hexanol using trichloroisocyanuric acid (TCCA) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). google.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | nih.govguidechem.com |

| Molecular Weight | 134.6 g/mol | chemicalbook.com |

| Boiling Point | 50-51 °C at 0.5 Torr | chemicalbook.com |

| Density | 0.987±0.06 g/cm³ (Predicted) | chemicalbook.com |

| CAS Number | 52387-36-7 | chemicalbook.com |

| PubChem CID | 643049 | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

6-chlorohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIQYWPEJQUXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349106 | |

| Record name | 6-chlorohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52387-36-7 | |

| Record name | 6-chlorohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chlorohexanal

Oxidation Reactions for 6-Chlorohexanal Synthesis

A prominent and effective route to this compound involves the oxidation of 6-chloro-1-hexanol (B31631). google.com Among various oxidation systems, the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a primary oxidant has proven to be a mild and selective method for converting primary alcohols to aldehydes. mdma.chresearchgate.net

TEMPO-Mediated Oxidation of 6-Chloro-1-hexanol with Trichloroisocyanuric Acid (TCCA) and Sodium Bicarbonate

The success of the TEMPO/TCCA oxidation system is highly dependent on the careful control and optimization of several reaction parameters. These include the choice of solvent, catalyst and oxidant concentrations, and temperature.

Dichloromethane (B109758) is a commonly used solvent for the TEMPO-mediated oxidation of 6-chloro-1-hexanol with TCCA. google.com This aprotic solvent is effective in dissolving the reactants and facilitating the reaction. The use of a biphasic system, such as dichloromethane and water, can also be employed, particularly when using a co-oxidant like sodium hypochlorite (B82951). google.com In some variations of TEMPO-mediated oxidations, the reaction can be carried out in other aprotic solvents like acetonitrile (B52724) or even under solvent-free conditions. nih.gov

The concentration of the TEMPO catalyst plays a critical role in the reaction rate and efficiency. For the oxidation of 6-chloro-1-hexanol, the optimal TEMPO concentration is typically in the range of 0.2 to 0.8 mol%, with a more preferred range being 0.3 to 0.6 mol%. google.com While a higher catalyst loading can increase the reaction rate, it is often desirable to use the minimum effective amount to reduce costs and simplify purification. Studies on other alcohol oxidations using TEMPO have shown that catalyst loading can range from 1 to 10 mol%. acs.orggoogle.com

| Parameter | Range | Preferred Range |

|---|---|---|

| TEMPO (mol%) | 0.2–0.8 | 0.3–0.6 |

The amount of TCCA, the primary oxidant, used in the reaction is a crucial factor influencing the yield and conversion rate. For the synthesis of this compound from 6-chloro-1-hexanol, the amount of TCCA is typically between 0.4 and 1.5 equivalents relative to the starting alcohol. google.com An optimized range for TCCA is reported to be 0.75 to 1 equivalent. google.com Research on the oxidation of other primary alcohols has shown that varying the equivalents of TCCA can significantly impact the reaction outcome, with an optimal amount leading to the highest yield. nih.govacs.org

| Starting Material | TCCA Equivalents | Result | Reference |

|---|---|---|---|

| 6-Chloro-1-hexanol | 0.4–1.5 | Effective range for this compound synthesis | google.com |

| 6-Chloro-1-hexanol | 0.75–1 | Preferred range for optimal yield | google.com |

| n-Octanol | 0.3 | 84% conversion, 59% yield | nih.govacs.org |

| n-Octanol | 0.5 | 95% conversion, 81% yield (highest) | nih.govacs.org |

| n-Octanol | 0.5–1.5 | Yield decreased from 81% to 29% | nih.govacs.org |

Temperature is a critical parameter that must be carefully controlled to ensure the selective formation of the aldehyde and prevent over-oxidation or side reactions. The TEMPO-mediated oxidation of 6-chloro-1-hexanol is typically conducted at a temperature not exceeding 35°C. google.com In some procedures, the initial addition of reactants is carried out at a lower temperature, around 0-5°C, and then the reaction is allowed to proceed at room temperature. google.com The reaction duration can vary depending on the specific conditions, but for the synthesis of this compound, continuous stirring for about 30 minutes after the addition of reactants is often sufficient. google.com For other TEMPO-catalyzed oxidations, reaction times can range from 2 to 24 hours, depending on the substrate and reaction temperature. nih.gov

Oxidant Equivalents (TCCA)

Yield and Purity Considerations in TEMPO-Mediated Synthesis

The oxidation of 6-chloro-1-hexanol mediated by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a co-oxidant like trichloroisocyanuric acid (TCCA) has been shown to be an effective method for producing this compound. In a specific application of this method, a yield of 90% was achieved, with the resulting this compound demonstrating a gas phase purity of 97.6%. google.com The reaction is typically conducted in a solvent such as dichloromethane at a controlled temperature not exceeding 35°C. google.com The use of sodium bicarbonate is also incorporated to neutralize the acid generated during the reaction. google.com Through careful optimization of the feeding mode and the quantities of TCCA and TEMPO, it is possible to consistently achieve yields greater than 90% and a gas phase purity of over 95%. google.com

| Parameter | Value | Source |

| Yield | 90% | google.com |

| Purity (Gas Phase) | 97.6% | google.com |

| Optimized Yield | >90% | google.com |

| Optimized Purity | >95% | google.com |

PCC Oxidation of 6-Chloro-1-hexanol

The oxidation of 6-chloro-1-hexanol using pyridinium (B92312) chlorochromate (PCC) is another established method for the synthesis of this compound. This method has been reported to produce the target aldehyde with yields ranging from 60% to 73%. google.com However, a significant drawback of this approach is the environmental concern associated with the use of PCC, as chromium-based reagents are known pollutants. google.com The lower yield compared to other methods and the environmental issues make it a less favorable option for large-scale, green chemical synthesis. google.com

Oxidation of 6-Chloro-1-hexanol with N-tert-butylbenzenesulfonimidoyl chloride and DBU

A high-yielding synthesis of this compound can be achieved by oxidizing 6-chloro-1-hexanol in the presence of N-tert-butylbenzenesulfonimidoyl chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method is capable of producing the aldehyde in yields as high as 99%. google.com Despite the excellent yield, the major limitation of this process for industrial applications is the high cost of the N-tert-butylbenzenesulfonimidoyl chloride reagent, which makes it economically unviable for large-scale manufacturing. google.com

Oxidation of 6-Chloro-1-hexanol with NaClO/TEMPO/NaBr/NaHCO₃ System

The oxidation of 6-chloro-1-hexanol can also be effectively carried out using a system composed of sodium hypochlorite (NaClO), TEMPO, sodium bromide (NaBr), and sodium bicarbonate (NaHCO₃). This method is reported to yield this compound at around 80%. google.com The reaction conditions are considered mild, and it is associated with reduced environmental pollution compared to methods using heavy metals. google.com While the yield is not as high as some other methods, the favorable environmental profile and mild conditions make it a noteworthy alternative. google.com The TEMPO/NaBr/NaClO system is known for its high selectivity in oxidizing primary alcohols to aldehydes. mdpi.comresearchgate.net

Swern Oxidation with Dimethyl Sulfoxide (B87167) and Oxalyl Chloride

The Swern oxidation provides an efficient route to this compound from 6-chloro-1-hexanol. chemicalbook.comwikipedia.org This method involves the use of dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine. chemicalbook.comwikipedia.org The reaction is typically performed at very low temperatures, around -78°C, in a solvent like dichloromethane. chemicalbook.com A reported procedure for this reaction gives a high yield of 94% for this compound. chemicalbook.com The byproducts of the Swern oxidation include dimethyl sulfide, which has a strong odor, carbon monoxide, and carbon dioxide. wikipedia.org

| Reagent | Function |

| Dimethyl sulfoxide (DMSO) | Oxidizing agent |

| Oxalyl chloride | Activator for DMSO |

| 6-Chloro-1-hexanol | Substrate |

| Triethylamine | Base |

| Dichloromethane | Solvent |

Sodium Dichromate Oxidation of 6-Chloro-1-hexanol

Reduction of 6-Chlorohexanoyl Chloride

The conversion of 6-chlorohexanoyl chloride to this compound represents a direct reduction of an acyl chloride to an aldehyde. This transformation requires carefully controlled conditions to prevent over-reduction to the corresponding alcohol, 6-chloro-1-hexanol. Several established methods in organic chemistry are applicable for this selective reduction.

One of the classic methods for the reduction of acyl chlorides to aldehydes is the Rosenmund reduction. byjus.comwikipedia.org This catalytic hydrogenation process utilizes hydrogen gas with a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄). byjus.comwikipedia.org The catalyst's activity is intentionally diminished by a "poison," such as thiourea (B124793) or quinoline-sulfur compounds, to stop the reaction at the aldehyde stage and prevent further reduction to the primary alcohol. byjus.comwikipedia.org The reaction must be conducted under anhydrous conditions, as the presence of water would hydrolyze the starting acyl chloride. jk-sci.com

More modern methods often employ metal hydrides or organometallic reagents. For instance, the use of hydrosilanes in the presence of a palladium catalyst offers an efficient route. A system using a palladium-dibenzylideneacetone complex (Pd(dba)₂) and trimesitylphosphine (B1301856) (Mes₃P) has been shown to effectively reduce various acid chlorides to aldehydes in high yields under mild conditions. organic-chemistry.org

A specific method for synthesizing this compound involves the reduction of 6-chlorohexanoyl chloride using tributyltin hydride (Bu₃SnH), sometimes in the presence of triphenylphosphine (B44618). google.com While organotin hydrides can reduce acyl chlorides to aldehydes, the reaction can be slow and may lead to ester byproducts. rsc.org

To enhance the speed and selectivity of this reduction, a palladium catalyst is often employed. The reaction of acyl chlorides with tributyltin hydride can be made significantly more rapid and selective for aldehyde formation by using a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. rsc.orgrsc.org This catalyzed reaction proceeds under very mild conditions, typically at room temperature in a solvent like benzene (B151609), and effectively minimizes the formation of ester byproducts. rsc.org

Alternatively, a transition-metal-free approach has been developed using tributyltin hydride in N-methyl-2-pyrrolidinone (NMP). researchgate.netthieme-connect.comthieme-connect.com This system effectively reduces both aromatic and aliphatic acid chlorides to their corresponding aldehydes in good to excellent yields at room temperature. researchgate.netthieme-connect.com The use of NMP appears to increase the reactivity of the tributyltin hydride, making a transition-metal catalyst unnecessary. thieme-connect.com A Chinese patent notes a method for producing this compound from 6-chlorohexanoyl chloride via reduction with triphenylphosphine and tributyltin hydride, achieving an 80% yield, but highlights that the high cost and toxicity of reagents like indium chloride make it unsuitable for industrial-scale production. google.com

Table 1: Comparison of Reduction Methods for Acid Chlorides

| Method | Reducing Agent | Catalyst / Additive | Key Features |

|---|---|---|---|

| Rosenmund Reduction | H₂ | Pd/BaSO₄, catalyst poison (e.g., thiourea) | Prevents over-reduction to alcohol; requires anhydrous conditions. byjus.comwikipedia.orgjk-sci.com |

| Palladium-Catalyzed Hydride Reduction | Tributyltin Hydride | Tetrakis(triphenylphosphine)palladium(0) | Mild conditions, high selectivity for aldehyde. rsc.orgrsc.orgacs.org |

| Transition-Metal-Free Hydride Reduction | Tributyltin Hydride | N-methyl-2-pyrrolidinone (NMP) | Avoids transition metals; good for various functionalized acid chlorides. researchgate.netthieme-connect.comthieme-connect.com |

Multi-step Synthesis Pathways Involving this compound Precursors

Instead of starting from the corresponding acyl chloride, this compound can be synthesized through multi-step pathways that begin with more readily available precursors. These routes involve the formation and transformation of several key intermediates.

One notable pathway begins with cyclohexanol (B46403) and proceeds through a series of five steps to ultimately yield 6-chloro-2-hexanone (B157210), a constitutional isomer of this compound. google.com This ketone can then, in principle, be a precursor to the target aldehyde through further transformations, although this final step is outside the scope of the described pathway. The process is detailed in U.S. Patent US5498802A. google.com

The five steps are:

Dehydration of Cyclohexanol: Cyclohexanol is dehydrated in the presence of a silica (B1680970) catalyst at temperatures between 200–250°C to form cyclohexene (B86901), achieving a high yield of 97.5%. google.com

Rearrangement of Cyclohexene: The resulting cyclohexene undergoes thermal rearrangement at a higher temperature (300–350°C) over an alumina (B75360) catalyst to produce 1-methylcyclopentene (B36725). google.com

Hydration of 1-Methylcyclopentene: The 1-methylcyclopentene is then hydrated using an ion-exchange resin catalyst (such as Amberlyst-15) in an aqueous medium to yield 1-methylcyclopentanol (B105226). google.com

Formation of 1-Methylcyclopentyl Hypochlorite: The 1-methylcyclopentanol is reacted with an alkali metal hypochlorite, such as sodium hypochlorite (NaOCl), in the presence of a carboxylic acid like acetic acid. This reaction, carried out between 0°C and 20°C, forms the intermediate 1-methylcyclopentyl hypochlorite. google.comgoogle.com

Formation of 6-Chloro-2-hexanone: The 1-methylcyclopentyl hypochlorite is then heated to between 30°C and 60°C, causing it to rearrange and form the final product, 6-chloro-2-hexanone, with a reported purity of 90%. google.com

Cyclohexene: This initial intermediate is formed via the acid-catalyzed dehydration of cyclohexanol. The use of a silica catalyst at 200–250°C selectively removes a molecule of water to create the carbon-carbon double bond. google.com

1-Methylcyclopentene: Formed by the thermal rearrangement of cyclohexene over an alumina catalyst at elevated temperatures (300–350°C). google.com This step involves a ring contraction from a six-membered ring to a more strained five-membered ring with an exocyclic methyl group.

1-Methylcyclopentanol: This tertiary alcohol is produced through the hydration of 1-methylcyclopentene. The reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond. An acidic ion-exchange resin is used to catalyze this addition of water. google.com

1-Methylcyclopentyl Hypochlorite: This key intermediate is formed by treating 1-methylcyclopentanol with sodium hypochlorite and acetic acid. google.com It is a tertiary hypochlorite that is unstable and readily undergoes rearrangement upon heating. google.comgoogle.com The subsequent thermal decomposition and rearrangement of this molecule leads to the opening of the cyclopentane (B165970) ring to form the linear 6-chloro-2-hexanone chain. google.com

A common and efficient pathway to this compound starts from the widely available 1,6-hexanediol (B165255). This synthesis is a two-step process involving the selective chlorination of one of the hydroxyl groups, followed by the oxidation of the remaining hydroxyl group to an aldehyde.

The first step is the conversion of 1,6-hexanediol to 6-chloro-1-hexanol. This can be achieved by reacting 1,6-hexanediol with hydrochloric acid. acs.orgchemicalbook.comlookchem.com Another documented method involves using cyanuric chloride in N,N-dimethylformamide (DMF). This procedure, carried out at low temperatures (-5 to 0°C), can produce 6-chloro-1-hexanol with a yield as high as 95.2% and a purity of 99.52%. chemicalbook.com

The second step is the oxidation of 6-chloro-1-hexanol to this compound. A highly efficient method for this transformation is the TEMPO-mediated oxidation. A Chinese patent (CN102557901B) describes a process using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst along with trichloroisocyanuric acid (TCCA) as the oxidant. google.com The reaction is performed in dichloromethane and includes sodium bicarbonate to neutralize the acid generated during the reaction. google.com This method can achieve a yield of 90% with a purity of 97% under mild conditions (≤35°C).

Table 2: Synthesis of this compound from 1,6-Hexanediol

| Step | Starting Material | Reagents | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|---|

| 1. Chlorination | 1,6-Hexanediol | Cyanuric Chloride | DMF | -5 to 0°C | 95.2% | 99.52% |

| 2. Oxidation | 6-Chloro-1-hexanol | TCCA, TEMPO, NaHCO₃ | Dichloromethane | ≤35°C | 90% | 97% |

Reactivity and Chemical Transformations of 6 Chlorohexanal

Nucleophilic Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 6-chlorohexanal is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. slideshare.net This reactivity allows for transformations such as reductions, carbon-carbon bond formations, and the synthesis of imines.

Aldehydes are readily reduced to primary alcohols. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com In this reaction, this compound is converted to 6-chloro-1-hexanol (B31631). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. numberanalytics.com This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate. numberanalytics.com Subsequent protonation of the alkoxide, typically by the protic solvent (e.g., methanol (B129727), ethanol) used in the reaction, yields the final alcohol product. masterorganicchemistry.comnumberanalytics.com Sodium borohydride is advantageous because it is a mild reducing agent that does not typically reduce the alkyl chloride moiety under standard conditions.

Grignard reagents (RMgX) are potent nucleophiles and strong bases used extensively for forming new carbon-carbon bonds. The reaction of an aldehyde with a Grignard reagent is a classic method for synthesizing secondary alcohols. bethunecollege.ac.inchemguide.co.uk Specifically, this compound reacts with vinylmagnesium bromide to produce 6-chloro-1-hepten-2-ol. The reaction is initiated by the nucleophilic attack of the vinyl group from the Grignard reagent on the carbonyl carbon of this compound. This step forms a new carbon-carbon bond and a magnesium alkoxide intermediate. The reaction mixture is then treated with a mild acid in a workup step to protonate the alkoxide, yielding the unsaturated alcohol product. The reaction must be carried out under anhydrous (dry) conditions, as Grignard reagents react readily with water. chemguide.co.uk

The reaction of an aldehyde with a primary amine yields an imine, a compound containing a carbon-nitrogen double bond, which is also known as a Schiff base. researchgate.netdergipark.org.tr This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. rsc.org The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, forming a carbinolamine intermediate. Proton transfer followed by the acid-catalyzed elimination of water from the carbinolamine generates a stable iminium ion, which is then deprotonated to give the final Schiff base product. The presence of both an aldehyde and a halogen in this compound makes the resulting Schiff bases versatile intermediates for further synthetic transformations.

Table 1: Nucleophilic Reactions of the Aldehyde Moiety

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. Sodium Borohydride (NaBH₄)2. Protic Solvent (e.g., Ethanol) | 6-Chloro-1-hexanol | Reduction |

| This compound | 1. Vinylmagnesium Bromide (CH₂=CHMgBr)2. Acid Workup (e.g., aq. HCl) | 6-Chloro-1-hepten-2-ol | Grignard Reaction |

| This compound | Primary Amine (R-NH₂), Acid Catalyst | N-substituted 6-chloro-1-iminehexane | Schiff Base Formation |

Grignard Reactions (e.g., with Vinylmagnesium Bromide to form 6-chloro-2-hexen-1-ol)

Reactions Involving the Halogen Moiety

The carbon-chlorine bond in this compound is polarized due to the higher electronegativity of chlorine compared to carbon. libretexts.org This polarization renders the carbon atom attached to the chlorine electrophilic, making it a target for nucleophilic attack or a participant in elimination reactions.

Alkyl halides undergo nucleophilic substitution reactions where the halogen acts as a leaving group and is replaced by a nucleophile. msu.edu As a primary alkyl chloride, this compound is expected to react via an SN2 (bimolecular nucleophilic substitution) mechanism. chemguide.co.uk In this process, a nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the carbon-chlorine bond. This backside attack leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Cl bond, resulting in an inversion of stereochemistry if the carbon were chiral. msu.edu The reactivity of alkyl halides in substitution reactions is dependent on the leaving group ability, with the order being I > Br > Cl > F. libretexts.org Therefore, reactions involving the substitution of the chloride in this compound may require more forcing conditions compared to the analogous bromide or iodide.

In the presence of a strong, non-nucleophilic base, alkyl halides can undergo elimination reactions to form alkenes. For this compound, a β-elimination reaction would involve the removal of a proton from the carbon atom adjacent (at the β-position) to the carbon-halogen bond. This process, typically following an E2 (bimolecular elimination) mechanism, occurs in a single concerted step where the base removes the β-proton while the C-Cl bond breaks and a new π-bond is formed. The use of a strong base like potassium tert-butoxide would favor this pathway. smolecule.com The elimination of hydrogen chloride from this compound would yield 5-hexenal. This reaction competes with nucleophilic substitution, and the outcome can often be influenced by the choice of base, solvent, and temperature.

Table 2: Reactions of the Halogen Moiety

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Nucleophile (e.g., CN⁻, OH⁻, I⁻) | Substituted Hexanal (B45976) Derivative | Nucleophilic Substitution (SN2) |

| This compound | Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | 5-Hexenal | β-Elimination (E2) |

Nucleophilic Substitution Reactions

Chemo- and Regioselective Transformations

The principal challenge and opportunity in the chemistry of this compound lie in achieving chemoselectivity—discriminating between the highly reactive aldehyde and the less reactive alkyl chloride.

The aldehyde group is intrinsically more susceptible to nucleophilic attack and redox reactions than the alkyl chloride. Consequently, transformations at the carbonyl carbon can often be achieved while leaving the chloro- group intact. A primary example is the selective reduction of the aldehyde to a primary alcohol. The use of mild reducing agents, such as sodium borohydride (NaBH₄), effectively converts this compound to 6-chloro-1-hexanol without affecting the carbon-chlorine bond. Similarly, the formation of imines and related C=N double bond-containing structures is a characteristic reaction of the aldehyde moiety. For instance, this compound reacts with sulfinamides, such as (R)-2-methylpropane-2-sulfinamide, in the presence of a Lewis acid like copper(II) sulfate (B86663) to yield the corresponding N-sulfinyl imine. escholarship.org This transformation is specific to the aldehyde and is a key step in methodologies for the asymmetric synthesis of amines. escholarship.org

Conversely, achieving reactions at the C6-position requires that the more reactive aldehyde functionality be temporarily masked. A standard strategy involves the protection of the aldehyde as an acetal. For example, reaction with an alcohol like methanol under acidic conditions would yield 6-chloro-1,1-dimethoxyhexane. researchgate.net With the aldehyde group protected, the alkyl chloride can undergo nucleophilic substitution reactions. While direct substitution on this compound is challenging due to the reactivity of the aldehyde, the protected analogue allows for the introduction of various nucleophiles at the terminal carbon. The reactivity of the C-Cl bond in such systems is well-established, analogous to the selective substitution of the bromine in 1-bromo-6-chlorohexane (B1265839), which can be targeted in the presence of the less reactive chloro- group. acs.org

The following table summarizes key chemoselective transformations of this compound.

Table 1: Chemo- and Regioselective Reactions of this compound| Target Functional Group | Reaction Type | Reagents & Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Aldehyde | Reduction | Sodium Borohydride (NaBH₄) | 6-Chloro-1-hexanol | |

| Aldehyde | Imine Formation | (R)-2-methylpropane-2-sulfinamide, CuSO₄, CH₂Cl₂ | N-(6-chlorohexylidene)-2-methylpropane-2-sulfinamide | escholarship.org |

| Aldehyde | Acetal Protection | Methanol, Acid Catalyst | 6-Chloro-1,1-dimethoxyhexane | researchgate.net |

| Alkyl Chloride | Nucleophilic Substitution (on protected aldehyde) | Various Nucleophiles | C6-Substituted Aldehyde (after deprotection) | researchgate.netacs.org |

Derivatization for Synthetic Purposes

This compound serves as a valuable starting material for the synthesis of other important bifunctional molecules. These derivatizations leverage the reactivity of either the aldehyde or the chloro- group, providing access to a variety of synthetic building blocks.

Oxidation to 6-Chlorohexanoic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 6-chlorohexanoic acid. chemicalbook.comchemicalbook.comlookchem.com This transformation provides a route to a bifunctional compound containing both a carboxylic acid and an alkyl halide, which is a precursor for various other molecules, including amides and esters. chemicalbook.comchembk.com For example, 6-chlorohexanoic acid is a starting material for the synthesis of 6-chlorohexanoyl chloride by reaction with a chlorinating agent like thionyl chloride. chembk.comchemdad.com

Reduction to 6-Chloro-1-hexanol

As mentioned, the selective reduction of this compound provides a straightforward route to 6-chloro-1-hexanol. This product is a significant synthetic intermediate in its own right, used as a building block in the pharmaceutical and fragrance industries. lookchem.com For example, it can be used to introduce a six-carbon chain with a terminal hydroxyl group, which can be further functionalized, such as through esterification to form 6-chlorohexanol acetate. lookchem.comprepchem.com

Formation of Carbon-Carbon Bonds

The aldehyde functionality is a handle for various carbon-carbon bond-forming reactions. For example, Grignard reactions with reagents like vinylmagnesium bromide would convert the aldehyde to a secondary alcohol, forming 8-chloro-1-octen-3-ol. Such transformations open pathways to more complex molecular architectures. While specific examples starting directly from this compound are specialized, the general reactivity pattern is a cornerstone of organic synthesis.

The following table details common derivatizations of this compound for synthetic applications.

Table 2: Synthetic Derivatizations of this compound| Reaction Type | Product | Synthetic Utility | Reference(s) |

|---|---|---|---|

| Oxidation | 6-Chlorohexanoic acid | Precursor for amides, esters, and 6-chlorohexanoyl chloride. chemicalbook.comchembk.comchemdad.com | chemicalbook.comchemicalbook.comlookchem.com |

| Reduction | 6-Chloro-1-hexanol | Building block for pharmaceuticals and fragrances; can be esterified. lookchem.comprepchem.com | |

| Imine Formation | N-Sulfinyl imines | Intermediates in the asymmetric synthesis of chiral amines. escholarship.org | escholarship.org |

| Acetalization | 6-Chloro-1,1-dimethoxyhexane | Protects aldehyde to allow for reactions at the C-Cl bond. researchgate.net | researchgate.net |

Applications of 6 Chlorohexanal in Advanced Organic Synthesis

6-Chlorohexanal as an Intermediate in Pharmaceutical Synthesis

The unique structure of this compound allows it to serve as a linchpin in the synthesis of several high-value pharmaceutical compounds. The aldehyde functionality provides a handle for carbon-chain extension and the formation of heterocyclic systems, while the chloro group enables subsequent nucleophilic substitution reactions to introduce further complexity.

This compound is a crucial intermediate in the production of Cilastatin (B194054). google.com Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent its degradation in the kidneys, thereby increasing its efficacy. nih.govnih.gov

The synthesis of a key cilastatin intermediate, ethyl 7-chloro-2-oxoheptanoate, can begin with this compound. google.comgoogleapis.com The process involves a multi-step reaction sequence:

Cyanohydrin Formation : this compound reacts with a cyanide source, such as sodium cyanide, to form 7-halo-α-hydroxyl-heptonitrile. google.com

Hydrolysis : The resulting nitrile is then hydrolyzed, typically under acidic conditions, to yield 7-halo-α-hydroxyl-heptylic acid. google.com

Esterification : The carboxylic acid is esterified to produce 7-halo-α-hydroxyl-heptylate. google.com

Oxidation : Finally, the secondary alcohol is oxidized to a ketone to give the target 7-halo-2-oxoheptylate, which is a direct precursor in the synthesis of cilastatin. google.com

A patent describes a method for preparing this compound for this purpose by oxidizing 6-chloro-1-hexanol (B31631) using trichloroisocyanuric acid (TCCA) and TEMPO as catalysts, achieving a yield of 90% with 97% purity. google.com

This compound plays a pivotal role in a novel and efficient synthesis of Vilazodone, an antidepressant agent. researchgate.netkaimosi.com Vilazodone functions as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. nih.govnih.gov The synthesis utilizes the Fischer indole (B1671886) cyclization, a classic method for constructing indole ring systems.

In this pathway, this compound is reacted with a substituted phenylhydrazine (B124118), specifically 4-cyanophenylhydrazine, to form a hydrazone. researchgate.netpatsnap.com This intermediate then undergoes an acid-catalyzed intramolecular cyclization and rearrangement (the Fischer indole synthesis) to yield the key indole intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. researchgate.netkaimosi.comlookchem.com This intermediate, containing the necessary chlorobutyl side chain, is then coupled with another key fragment, 5-(piperazin-1-yl)benzofuran-2-carboxamide, to complete the synthesis of Vilazodone. researchgate.netkaimosi.com This synthetic route is noted for avoiding expensive and toxic reagents, making it more suitable for industrial production. researchgate.net

Table 1: Synthesis of Vilazodone Intermediate via Fischer Indole Cyclization

| Step | Reactants | Key Transformation | Product |

| 1 | This compound, 4-Cyanophenylhydrazine Hydrochloride | Hydrazone formation followed by acid-catalyzed intramolecular cyclization | 3-(4-chlorobutyl)-5-cyanoindole |

| 2 | 3-(4-chlorobutyl)-5-cyanoindole, 5-(1-piperazinyl)-benzofuran-2-formamide | Nucleophilic substitution | Vilazodone |

The prochiral nature of this compound makes it a valuable starting material for the synthesis of enantiomerically pure compounds, which are critical in the pharmaceutical industry where stereochemistry dictates biological activity. One such compound is (R)-6-Chloro-2-hexanol, a chiral secondary alcohol used as an intermediate in organic synthesis.

While the direct stereoselective reduction of this compound to a secondary alcohol at the 2-position is not straightforward, multi-step strategies can be employed. For instance, this compound can be reacted with vinylmagnesium bromide in a Grignard reaction to form 8-chloro-1-octen-4-ol. Subsequent stereoselective reactions can then be used to achieve the desired chirality.

Furthermore, this compound is used in the enantioselective synthesis of complex chiral molecules like 1-azabicyclo[m.n.0]alkane ring systems. In this process, this compound is condensed with a chiral sulfinamide (e.g., (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. nih.gov This intermediate then undergoes diastereoselective additions, such as an indium-mediated allylation, to create stereocenters with high control, ultimately leading to the enantiopure heterocyclic products. nih.gov In one documented procedure, the condensation of this compound with (S)-2-methylpropane-2-sulfinamide yielded the corresponding sulfinamide product in 86% yield. nih.gov

Synthesis of Vilazodone via Fischer Indole Cyclization

Role in Agrochemical Development

Utilization in Specialty Chemical Production

The reactivity of this compound makes it a useful precursor in the synthesis of various specialty chemicals. Its precursor, 6-chloro-1-hexanol, is used in the production of solvents and surfactants. marketresearchintellect.com The dual functionality of the aldehyde and the alkyl chloride in this compound allows for the synthesis of difunctional molecules. For example, the aldehyde can be selectively transformed, leaving the chloride available for later functionalization, or vice versa. This versatility is valuable in creating compounds for niche applications, such as dyes and pigments, where specific molecular architectures are required. ontosight.ai

Contributions to Polymer Chemistry (Potential)

While direct, large-scale application of this compound in polymer chemistry is not widely documented, its structure suggests potential utility. The aldehyde group can, in principle, undergo polymerization reactions. More significantly, the terminal chloro group makes it a candidate for use as a functional monomer or chain transfer agent in controlled radical polymerization techniques. Related compounds like 1-bromo-6-chlorohexane (B1265839) are used as reagents in polymer synthesis. faluckinternational.com The synthesis of azido-functionalized derivatives from 1-bromo-6-chlorohexane has been demonstrated, which can then be used to create functional polymers for applications like drug delivery systems. rsc.org This suggests that this compound could be similarly modified and incorporated into polymers to introduce reactive aldehyde handles or a terminal chloride for post-polymerization modification.

Analytical Characterization of 6 Chlorohexanal

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the structural features of 6-Chlorohexanal by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its aldehydic and chloroalkane moieties.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment. The most downfield signal is the aldehydic proton, appearing as a triplet due to coupling with the adjacent methylene (B1212753) group. The methylene group adjacent to the chlorine atom also shows a distinct downfield shift compared to the other methylene groups in the alkyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield. The carbon atom bonded to the chlorine (C6) is also shifted downfield relative to a standard alkane carbon, while the other methylene carbons appear in the typical aliphatic region.

The following table summarizes the expected chemical shifts for this compound.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| H-1 (-CHO) | 9.77 (t) | C-1 (CHO) | 202.5 |

| H-2 (-CH₂CHO) | 2.45 (dt) | C-2 | 43.8 |

| H-6 (-CH₂Cl) | 3.54 (t) | C-6 | 45.0 |

| H-5 | 1.80 (p) | C-5 | 32.4 |

| H-3 | 1.65 (p) | C-3 | 26.4 |

| H-4 | 1.45 (p) | C-4 | 21.9 |

| t = triplet, dt = doublet of triplets, p = pentet |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. lancashire.ac.uk this compound has a molecular formula of C₆H₁₁ClO and a monoisotopic mass of approximately 134.05 Da. uni.luchemsrc.com

When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique allows for the separation and identification of this compound from a mixture. lancashire.ac.uknih.gov The mass spectrum would show a molecular ion peak ([M]⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as two peaks separated by two mass units ([M]⁺ and [M+2]⁺) with a characteristic 3:1 intensity ratio.

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 135.05712 | 124.8 |

| [M+Na]⁺ | 157.03906 | 136.7 |

| [M+NH₄]⁺ | 152.08366 | 133.6 |

| [M-H]⁻ | 133.04256 | 124.8 |

| Data sourced from PubChemLite CID 643049. uni.lu |

Common fragmentation patterns in electron ionization (EI) would include the loss of the chlorine atom (Cl•), loss of HCl, and cleavage of the alkyl chain, including the characteristic McLafferty rearrangement for aldehydes.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its functional groups. edinst.com The FTIR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups. mdpi.com

The most prominent features in the spectrum are the strong absorption from the carbonyl (C=O) group of the aldehyde and the C-Cl stretch.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aldehyde C-H | C-H Stretch | ~2820 and ~2720 | Weak to Medium |

| Aldehyde C=O | C=O Stretch | ~1730 | Strong |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Chloroalkane C-Cl | C-Cl Stretch | 600 - 800 | Medium to Strong |

UV-Visible spectrophotometry measures the electronic transitions within a molecule. ijnrd.org The primary chromophore in this compound is the carbonyl group of the aldehyde. Aldehydes typically exhibit a weak absorption band in the UV region resulting from a forbidden n→π* (non-bonding to anti-bonding pi orbital) electronic transition. mdpi.comijnrd.org For this compound, this absorption is expected to occur in the range of 270–300 nm. This absorption is characteristically weak, with a low molar absorptivity (ε).

Fourier-Transform Infrared (FTIR) Spectroscopy

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for determining its purity.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. d-nb.info In GC, the compound is vaporized and passed through a column, separating it from other components based on its boiling point and interaction with the column's stationary phase. ccsknowledge.com A Flame Ionization Detector (FID) can be used for quantitative analysis, while coupling the GC to a Mass Spectrometer (GC-MS) allows for definitive identification of the separated components. lancashire.ac.uknih.gov

Research and industrial processes utilize GC to monitor the synthesis of this compound from 6-chloro-1-hexanol (B31631), confirming the high purity of the product. google.com For instance, a purity of 97% has been reported based on gas-phase analysis. The retention time of this compound in a GC system is a key identifier but is dependent on the specific analytical conditions, including the column type, temperature program, and carrier gas flow rate.

High-Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and quantification of this compound. These methods are particularly useful for analyzing non-volatile or thermally labile compounds that are not suitable for gas chromatography.

For the analysis of aldehydes like this compound, a common approach involves derivatization to enhance detection and improve chromatographic behavior. epa.govjasco-global.com One widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form 2,4-dinitrophenylhydrazone (DNPHo) derivatives. epa.govufba.br These derivatives are highly chromophoric, allowing for sensitive detection using an ultraviolet/visible (UV/Vis) detector, typically at a wavelength of 360 nm. epa.govufba.br

Reverse-phase (RP) HPLC is the most common mode of separation for these derivatives. sielc.comsielc.com A C18 column is frequently employed as the stationary phase, offering excellent separation of various aldehyde and ketone derivatives. ufba.brejgm.co.uk The mobile phase typically consists of a mixture of water, acetonitrile (B52724), and/or methanol (B129727). sielc.comsielc.comejgm.co.uk Gradient elution, where the mobile phase composition is changed during the analysis, is often used to achieve optimal separation of a wide range of carbonyl compounds. shimadzu.com

UPLC, which utilizes columns with smaller particle sizes (typically less than 2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. ijsrtjournal.com A UPLC method for a related compound, 6-chlorohexan-2-one, uses a mobile phase of acetonitrile, water, and phosphoric acid, demonstrating the applicability of this technique for chlorinated compounds. sielc.com For mass spectrometry (MS) compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.comsielc.com

Table 1: Typical HPLC/UPLC Parameters for Aldehyde Analysis

| Parameter | Typical Conditions | Source(s) |

| Technique | HPLC, UPLC | epa.govijsrtjournal.com |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | epa.govjasco-global.com |

| Stationary Phase | C18 Reverse-Phase Column | ufba.brejgm.co.uk |

| Mobile Phase | Water, Acetonitrile, Methanol | sielc.comsielc.comejgm.co.uk |

| Detection | UV/Vis at 360 nm (for DNPH derivatives) | epa.govufba.br |

| Elution | Gradient | shimadzu.com |

Capillary Electrophoresis (CZE)

Capillary Electrophoresis (CE), particularly in the Capillary Zone Electrophoresis (CZE) mode, presents an alternative and efficient method for the analysis of aldehydes. technologynetworks.com CZE separates molecules based on their charge-to-size ratio in an electric field within a narrow fused-silica capillary. nvkc.nl This technique is known for its high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

Direct analysis of neutral aldehydes like this compound by CZE is challenging due to their lack of charge and low UV absorbance. researchgate.net Therefore, derivatization is typically required to introduce a charge and a chromophore or fluorophore for sensitive detection. nih.govresearchgate.net Various derivatization reagents can be used, such as 4-hydrazinobenzoic acid or dansylhydrazine, which react with the aldehyde group to form a detectable, charged derivative. researchgate.net Another approach involves the formation of aldehyde-bisulfite adducts, which are anionic and can be separated by CZE with indirect UV detection. researchgate.net

The separation of derivatized aldehydes is often performed in a borate (B1201080) buffer, which provides a stable pH and good separation performance. researchgate.netlumexanalytics.de The analysis time is typically very short, often less than 10 minutes. researchgate.netresearchgate.net Detection limits can be very low, reaching the nanomolar range, especially when using laser-induced fluorescence (LIF) detection with a suitable fluorescent derivatizing agent. nih.gov

Table 2: CZE Parameters for Aldehyde Analysis

| Parameter | Typical Conditions | Source(s) |

| Mode | Capillary Zone Electrophoresis (CZE) | technologynetworks.com |

| Derivatization | Required for neutral aldehydes (e.g., with hydrazino benzene (B151609) sulfonic acid, dansylhydrazine) | nih.govresearchgate.net |

| Background Electrolyte | Borate buffer (pH ~9) | researchgate.netlumexanalytics.de |

| Capillary | Fused-silica | nvkc.nl |

| Detection | UV/Vis or Laser-Induced Fluorescence (LIF) | nih.govresearchgate.net |

| Analysis Time | < 10 minutes | researchgate.netresearchgate.net |

Purity Determination Methods

Ensuring the purity of this compound is critical for its intended applications. Several analytical methods are employed to assess the presence of impurities.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique for determining the purity of a synthesized compound by measuring the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS). researchgate.net For halogenated compounds like this compound, the analysis is extended to include chlorine. huji.ac.il The method involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. researchgate.net The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors such as thermal conductivity detectors. huji.ac.il

For halogen analysis, the combustion products are passed through a solution where the halogen is absorbed and then determined by techniques like ion chromatography or potentiometric titration. huji.ac.il The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula of this compound (C₆H₁₁ClO). A close agreement between the experimental and theoretical values indicates a high degree of purity. researchgate.net The accuracy for CHN analysis is typically within ±0.3%, while for halogens, it is around ±0.5%. huji.ac.il

Table 3: Theoretical Elemental Composition of this compound (C₆H₁₁ClO)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 53.53 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 8.24 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 26.34 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.88 |

| Total | 134.606 | 100.00 |

Titration

Titration methods can be employed for the purity assessment of this compound, particularly for quantifying the aldehyde content or the chloride content.

One common method for aldehyde determination involves reaction with hydroxylamine (B1172632) hydrochloride. google.com This reaction liberates hydrochloric acid (HCl), which can then be titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The amount of base consumed is directly proportional to the amount of aldehyde present in the sample.

For the determination of the chloride content, a method like the Mohr titration can be used after appropriate sample preparation to convert the covalently bonded chlorine into chloride ions. google.com This involves titrating the chloride solution with a standard silver nitrate (B79036) (AgNO₃) solution, using potassium chromate (B82759) (K₂CrO₄) as an indicator. The endpoint is indicated by the formation of a reddish-brown precipitate of silver chromate.

Sample Preparation for Analytical Techniques

Proper sample preparation is a critical step to ensure accurate and reliable analytical results, especially for volatile organic compounds (VOCs) like this compound. epa.gov The goal is to extract the analyte from the sample matrix and concentrate it, while removing interfering substances.

Extraction Methodologies

The choice of extraction method depends on the sample matrix (e.g., aqueous, solid, oily waste). epa.gov

For aqueous samples, liquid-liquid extraction (LLE) using a separatory funnel with an immiscible organic solvent is a common technique. epa.govsynectics.net The choice of solvent is crucial for efficient extraction. Diethyl ether has been used for the extraction of this compound from reaction mixtures. google.comContinuous liquid-liquid extraction can be used for samples that tend to form emulsions. epa.govsynectics.net

Solid-phase extraction (SPE) is another powerful technique for aqueous samples, where the sample is passed through a solid sorbent that retains the analyte. epa.govsynectics.net The analyte is then eluted with a small volume of an organic solvent. This method is efficient and minimizes solvent usage. epa.gov

For solid samples like soil or waste, methods such as Soxhlet extraction , ultrasonic extraction , or pressurized fluid extraction can be used with an appropriate organic solvent. epa.gov

For volatile compounds like this compound, purge-and-trap (also known as dynamic headspace sampling) is a highly sensitive technique. thermofisher.com An inert gas is bubbled through the sample, and the volatilized analytes are trapped on a sorbent material. The trap is then heated, and the analytes are desorbed into the analytical instrument, typically a gas chromatograph. thermofisher.comStatic headspace analysis , where the vapor phase in equilibrium with the sample in a sealed vial is analyzed, is another option for volatile analytes. thermofisher.com

In some cases, particularly for high-concentration samples or oily wastes, simple dilution with a suitable solvent may be sufficient before analysis. epa.gov

Derivatization Strategies for Enhanced Detection

The analytical detection of this compound, like many other aliphatic aldehydes, can be challenging due to its chemical properties. Direct analysis via gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) often suffers from poor sensitivity, low volatility, or inefficient ionization. acs.orgsigmaaldrich.com To overcome these limitations, chemical derivatization is a widely employed strategy. This process involves reacting the analyte with a specific reagent to convert it into a derivative with more favorable properties for analysis, such as improved chromatographic behavior and enhanced detector response. jfda-online.com

Derivatization can confer volatility for GC analysis, improve thermal stability, and enhance separation efficiency. sigmaaldrich.comjfda-online.com For LC-MS, derivatization is primarily used to improve the ionization characteristics of analytes like aldehydes, which are not efficiently ionized by common techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). acs.org The strategies often focus on introducing a chemical moiety that is readily ionizable or carries a permanent charge. acs.orgsemanticscholar.org

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS analysis, derivatization aims to enhance ionization efficiency, thereby increasing sensitivity. Several reagents have been developed for the selective labeling of aldehydes.

Girard's Reagents and Analogs: Reagents like 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) are designed to be highly sensitive and selective for aldehydes. acs.org 4-APC contains an aniline (B41778) moiety that reacts selectively with aliphatic aldehydes and a quaternary ammonium (B1175870) group which provides a permanent positive charge for significantly improved MS sensitivity. acs.orgsemanticscholar.org The derivatization is a straightforward one-pot reaction that can be performed under mild conditions (pH 5.7 and 10 °C) before LC-MS/MS analysis. acs.org A newer agent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), was developed based on the 4-APC template. It includes a bromophenethyl group to introduce a distinct isotopic signature and additional fragmentation identifiers, further enhancing the detection and screening of unknown aldehydes. nih.gov

Hydrazine-Based Reagents: Dansylhydrazine (Dns-Hz) is another effective derivatizing reagent that labels carbonyl-containing metabolites. semanticscholar.org This derivatization allows compounds like acetaldehyde, which are otherwise difficult to ionize, to be readily detected by MS with significantly increased signal intensity. semanticscholar.org Other hydrazine-containing reagents, such as 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazinopyridine (B147025) (2-HP), are also commonly used to derivatize carbonyl compounds. semanticscholar.org

Cysteine Derivatization: A simple and effective method involves the derivatization of aldehydes with D-cysteine. researchgate.net The reaction forms alkyl thiazolidine-4-carboxylic acid derivatives, which can be directly analyzed by LC-MS/MS. researchgate.net Optimal derivatization conditions have been established at a pH of 7.0 and a temperature of 50°C for 10 minutes. researchgate.net This method has proven effective for the detection of various aldehydes in beverage samples, with limits of detection in the low µg/L range. researchgate.net

| Derivatizing Agent | Reaction Principle | Reaction Conditions | Analytical Enhancement | Reference |

|---|---|---|---|---|

| 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) | Reacts with the aldehyde group via its aniline moiety; introduces a permanent positive charge. | pH 5.7, 10 °C, 30 min reaction time. | Improves ESI-MS sensitivity; allows for screening based on typical fragmentation patterns. | acs.org |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Similar to 4-APC but adds a bromophenethyl group. | Mild conditions (pH 5.7, 10 °C). | Introduces an isotopic signature and additional fragmentation identifiers for enhanced detection. | nih.gov |

| Dansylhydrazine (Dns-Hz) | Labels carbonyl-containing compounds. | Not specified. | Significantly increases MS signals for aldehydes. | semanticscholar.org |

| D-cysteine | Forms alkyl thiazolidine-4-carboxylic acid derivatives. | pH 7.0, 50°C, 10 min reaction time. | Allows for direct injection and detection by LC-MS/MS with low limits of detection. | researchgate.net |

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

In GC, derivatization is essential for analyzing compounds with low volatility or poor thermal stability. sigmaaldrich.com The process modifies the analyte to make it more amenable to GC conditions. sigmaaldrich.com

Silylation: This is a common derivatization technique where active hydrogens in polar functional groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com The resulting TMS derivatives are more volatile and less reactive, leading to improved chromatographic peak shape and detector response. sigmaaldrich.com The reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

Phenylhydrazone Formation: For specialized techniques like resonance-enhanced multiphoton ionization time-of-flight mass spectrometry (REMPI-TOFMS), nonaromatic analytes can be converted into photoionizable derivatives. nih.gov Aldehydes can be reacted with phenylhydrazine (B124118) to form phenylhydrazone derivatives. nih.gov These aromatic derivatives are readily detectable by REMPI-TOFMS, a method that offers high selectivity and sensitivity for aromatic compounds. nih.gov This on-line derivatization can be performed in a reaction medium like a poly(dimethylsiloxane) (PDMS) capillary. nih.gov

| Derivatizing Agent | Derivative Formed | Reaction Conditions | Analytical Enhancement | Reference |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Requires optimization of temperature and time (e.g., 75 °C for 30-45 min). | Increases volatility and thermal stability; improves peak shape and detector response. | sigmaaldrich.com |

| Phenylhydrazine | Phenylhydrazone derivative | On-line reaction in a PDMS capillary followed by thermal desorption. | Converts non-aromatic aldehydes into photoionizable derivatives for sensitive detection by REMPI-TOFMS. | nih.gov |

Environmental and Safety Considerations in 6 Chlorohexanal Research

Occupational Health and Safety Protocols

Safe handling of 6-Chlorohexanal in a laboratory or industrial setting is paramount to prevent accidental exposure and mitigate potential health risks. Adherence to established safety protocols is essential.

While specific toxicity data for this compound is limited, information from structurally related compounds, such as 1-bromo-6-chlorohexane (B1265839) and other halogenated alkanes, indicates potential hazards. ontosight.aiharpercollege.edu The primary concerns are irritation to the skin, eyes, and respiratory system. fishersci.comthermofisher.comfishersci.com

Skin Irritation: Direct contact may cause skin irritation. fishersci.comtcichemicals.comcarlroth.com

Eye Irritation: The compound is expected to cause serious eye irritation. fishersci.comtcichemicals.comcarlroth.com

Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory tract irritation. harpercollege.edufishersci.commatrixscientific.com

Table 1: Hazard Identification for this compound and Related Compounds

| Hazard | Potential Effect | References |

|---|---|---|

| Skin Contact | Causes skin irritation. | fishersci.comtcichemicals.comcarlroth.com |

| Eye Contact | Causes serious eye irritation. | fishersci.comtcichemicals.comcarlroth.com |

| Inhalation | May cause respiratory irritation. | harpercollege.edufishersci.commatrixscientific.com |

To minimize the risk of exposure, a combination of engineering controls and personal protective equipment (PPE) should be implemented. chemicalbook.com

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control airborne concentrations. fishersci.comchemicalbook.comuark.edu General laboratory ventilation should provide a source of fresh air, but should not be the primary means of protection from toxic substances. uark.edu

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes:

Eye Protection: Tightly fitting safety goggles or a face shield are necessary to prevent eye contact. fishersci.comthermofisher.comchemicalbook.com

Hand Protection: Chemical-impermeable gloves should be worn. chemicalbook.com Gloves must be inspected before use and removed carefully to avoid skin contamination. thermofisher.com

Skin Protection: Protective clothing, such as a lab coat, is required to prevent skin contact. thermofisher.comchemicalbook.com

Respiratory Protection: If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH/MSHA-approved respirator should be used. harpercollege.eduthermofisher.com

Table 2: Recommended Exposure Control Measures

| Control Measure | Specification | References |

|---|---|---|

| Engineering Controls | Work in a well-ventilated area or chemical fume hood. | fishersci.comchemicalbook.comuark.edu |

| Eye Protection | Tightly fitting safety goggles or face shield. | fishersci.comthermofisher.comchemicalbook.com |

| Hand Protection | Chemical-impermeable gloves. | thermofisher.comchemicalbook.com |

| Skin Protection | Lab coat or other protective clothing. | thermofisher.comchemicalbook.com |

| Respiratory Protection | NIOSH/MSHA-approved respirator when necessary. | harpercollege.eduthermofisher.com |

In the event of accidental exposure, immediate first aid is crucial. chemicalbook.com

Inhalation: If inhaled, the individual should be moved to fresh air. fishersci.comfishersci.comchemicalbook.com If breathing is difficult, oxygen may be administered, and if breathing has stopped, artificial respiration should be provided. fishersci.comchemicalbook.com Medical attention should be sought immediately. fishersci.comchemicalbook.com

Skin Contact: Contaminated clothing should be removed immediately. fishersci.comchemicalbook.com The affected skin area should be washed thoroughly with soap and plenty of water. fishersci.comchemicalbook.com If skin irritation persists, medical advice should be sought. fishersci.com

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes, including under the eyelids. fishersci.comtcichemicals.com If contact lenses are present and can be easily removed, they should be taken out before continuing to rinse for at least 15 minutes. fishersci.com Persistent eye irritation requires medical attention. fishersci.comtcichemicals.com

Ingestion: If swallowed, the mouth should be rinsed with water. fishersci.comchemicalbook.com Do not induce vomiting. chemicalbook.com Medical attention should be sought immediately. chemicalbook.com

Exposure Control Measures (Ventilation, Personal Protective Equipment)

Waste Management and Disposal

Proper disposal of this compound and its containers is essential to prevent environmental contamination. chemicalbook.com Waste management should adhere to all local, state, and federal regulations for hazardous waste. ontosight.aioclandfills.com

The compound should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. chemicalbook.com It is crucial to prevent the chemical from entering sewer systems or contaminating water, food, or animal feed. chemicalbook.com Containers should be triple-rinsed or their equivalent and then offered for recycling or reconditioning. chemicalbook.com Alternatively, packaging can be punctured to render it unusable before disposal in a sanitary landfill. chemicalbook.com

Environmental Fate and Transport (Indirect Inference from Related Compounds)

Direct studies on the environmental fate and transport of this compound are scarce. However, inferences can be drawn from the behavior of structurally similar compounds, such as other halogenated organic compounds and short-chain chlorinated paraffins. chromatographyonline.comnaturvardsverket.se

Halogenated organic compounds are known for their chemical stability and resistance to degradation, which can lead to their persistence in the environment. chromatographyonline.compops.int The presence of a halogen, in this case, chlorine, can make the molecule more resistant to biodegradation. naturvardsverket.senih.gov

The persistence of such compounds is a significant concern as it can lead to bioaccumulation in the food chain. chromatographyonline.compops.int While some microorganisms can degrade chlorinated compounds, the rate of degradation can be slow, and factors such as the degree of chlorination can affect the efficiency of this process. researchgate.netoup.com Studies on related short-chain chlorinated paraffins have shown that they can be transported over long distances in the atmosphere. acs.org The water solubility and sorption potential of such compounds also play a crucial role in their environmental mobility. mst.dkny.gov

Bioaccumulation

Bioaccumulation refers to the process where the concentration of a chemical substance increases in an organism over time, relative to the concentration in the environment. iwlearn.net This occurs when the rate of uptake of the substance exceeds the rate of its elimination through metabolic processes or excretion. iwlearn.net The potential for a substance to bioaccumulate is a key factor in its environmental risk assessment. A primary metric for this is the bioconcentration factor (BCF), which quantifies the accumulation of a substance from water into an aquatic organism. epa.govnih.gov Substances with a high BCF are of greater concern as they can be transferred through the food chain, a process known as biomagnification. epa.gov

In the absence of experimental data for this compound, its potential to bioaccumulate remains unquantified. Regulatory frameworks, such as REACH, use BCF values to classify the bioaccumulative properties of substances. nih.gov

The table below illustrates the criteria used for assessing bioaccumulation potential based on BCF values.

Table 1: Bioaccumulation Potential Classification based on Bioconcentration Factor (BCF)

| Bioaccumulation Potential | BCF Value (in aquatic species) | Regulatory Significance |

|---|---|---|

| Bioaccumulative (B) | > 2000 | Meets the 'B' criterion under REACH for PBT substances. nih.gov |

For context, research on other chlorinated organic compounds, such as medium-chain chlorinated paraffins (C14-17), indicates that some constituents can have BCF values exceeding 5,000 L/kg, signifying a high potential for bioaccumulation. pops.int However, without specific data for this compound, such comparisons are purely illustrative of the properties of some chlorinated compounds.

Aquatic Toxicity

Aquatic toxicity refers to the adverse effects of a compound on organisms living in water. These effects are typically assessed through standardized tests on representative species from different trophic levels, such as fish, invertebrates (e.g., daphnids), and algae. mdpi.com The results of these tests, often expressed as LC50 (the concentration lethal to 50% of the test population) or EC50 (the concentration causing a specific effect in 50% of the test population), are crucial for environmental hazard classification.

Specific research detailing the aquatic toxicity of this compound is not available in published studies. Safety data sheets for the compound report that toxicity data for fish, daphnia, and other aquatic invertebrates are not available. chemicalbook.com This data gap prevents a formal assessment of its danger to the aquatic environment.

The general concern for chlorinated organic compounds stems from their potential persistence and toxicity. For example, certain medium-chain chlorinated paraffins have demonstrated high acute and long-term toxicity to aquatic invertebrates like Daphnia magna. pops.int Such toxicity at a low trophic level can have cascading effects on the entire aquatic food web. pops.int The release of industrial effluents containing various chemicals can pose significant ecotoxicological hazards to aquatic life, leading to a range of adverse outcomes from oxidative stress to mortality. researchgate.net Hexavalent chromium, for instance, is a well-studied water pollutant known to cause bioaccumulation in vital organs and subsequent organotoxic effects in fish. researchgate.netnih.gov

The table below defines common endpoints used in aquatic toxicology studies.

Table 2: Common Endpoints in Aquatic Ecotoxicology

| Endpoint | Definition | Application |

|---|---|---|

| LC50 (Median Lethal Concentration) | The concentration of a substance in water that is estimated to cause death in 50% of a test population over a specific period. | Used to determine acute toxicity, particularly for fish. |

| EC50 (Median Effective Concentration) | The concentration of a substance that causes a defined non-lethal effect (e.g., immobilization in daphnids, growth inhibition in algae) in 50% of a test population. | Measures acute toxicity in invertebrates and algae. |

| NOEC (No Observed Effect Concentration) | The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared to a control. | Used in chronic toxicity studies to determine long-term safe levels. |

| LOEC (Lowest Observed Effect Concentration) | The lowest tested concentration of a substance at which a statistically significant adverse effect is observed in the exposed population compared to a control. | Used in chronic toxicity studies to identify the threshold for adverse effects. |

Given the absence of empirical data for this compound, its specific impact on aquatic ecosystems cannot be determined.

Future Directions and Research Challenges

Development of Greener Synthetic Routes

Traditional methods for the synthesis of 6-chlorohexanal often involve the use of hazardous reagents and generate significant waste. For instance, a common laboratory-scale synthesis involves the oxidation of 6-chloro-1-hexanol (B31631) using reagents like oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) in dichloromethane (B109758), a process that requires cryogenic temperatures (-78°C) and produces stoichiometric amounts of byproducts. chemicalbook.com Another method utilizes Dess-Martin periodinane, which is also not ideal for large-scale production due to cost and waste. tesisenred.net

Further research in this area could explore:

The use of solid-supported catalysts to simplify purification and catalyst recycling.

Solvent-free reaction conditions or the use of green solvents like water or supercritical fluids.

Biocatalytic approaches, employing enzymes for the selective oxidation of 6-chloro-1-hexanol.

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Research has shown that this compound can participate in complex, multi-catalytic processes. For example, it has been used as a substrate in a triple catalytic system combining photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis for the enantioselective α-alkylation of aldehydes with simple olefins. nih.govprinceton.edu In this system, this compound efficiently yielded the desired alkylated product without undergoing intramolecular cyclization. nih.govprinceton.edu

Future research in this domain could focus on:

Lewis Acid Catalysis: Exploring Lewis acids to activate the aldehyde group for various nucleophilic additions, potentially leading to new synthetic methodologies. The use of Lewis acidic ionic liquids has shown promise in related syntheses. researchgate.net

Organocatalysis: Expanding the scope of organocatalysts for asymmetric transformations of this compound, building upon the success of enamine catalysis.

Photocatalysis: Further harnessing the power of visible light to initiate novel radical reactions involving this compound, enabling the formation of complex carbon-carbon bonds under mild conditions.

A comparison of current and potential future catalytic approaches is presented in Table 1.

| Catalytic Approach | Current Status | Future Research Directions |

| Oxidation Catalysis | Use of TEMPO/TCCA for oxidation of 6-chloro-1-hexanol. google.com | Development of immobilized catalysts, biocatalytic oxidation. |

| Multi-component Catalysis | Triple catalytic system (photoredox, enamine, HAT) for α-alkylation. nih.govprinceton.edu | Design of new multi-catalytic cascades for other transformations. |

| Lewis Acid Catalysis | Limited specific examples for this compound. | Exploration of various Lewis acids for activation and new reaction pathways. researchgate.net |

| Organocatalysis | Successful use in enamine-based α-alkylation. nih.govprinceton.edu | Development of new organocatalysts for other asymmetric reactions. |

Table 1: Current and Future Catalytic Systems for this compound

Advanced Applications in Complex Molecule Synthesis

This compound serves as a key intermediate in the synthesis of various valuable molecules. A significant application is in the preparation of cilastatin (B194054), a dehydropeptidase inhibitor. google.com Its bifunctional nature allows for its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as powerful tools in drug discovery. medchemexpress.com For instance, the related compound 1-bromo-6-chlorohexane (B1265839) is used as a linker in the synthesis of PROTACs. medchemexpress.com

Future research will likely focus on leveraging the dual reactivity of this compound to construct even more complex molecular architectures. This could include:

Tandem Reactions: Designing one-pot reactions where both the aldehyde and the chloro group react sequentially to rapidly build molecular complexity.

Natural Product Synthesis: Utilizing this compound as a key building block in the total synthesis of natural products that contain a six-carbon chain with functional groups at both ends.

Materials Science: Incorporating this compound into polymers or other materials to impart specific functionalities.

Understanding of Biological Interactions and Metabolism (if applicable)